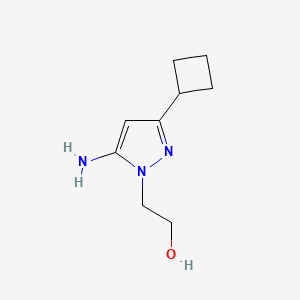

2-(5-amino-3-cyclobutyl-1H-pyrazol-1-yl)ethan-1-ol

説明

2-(5-amino-3-cyclobutyl-1H-pyrazol-1-yl)ethan-1-ol, also known as 5-ACBP, is an organic compound belonging to the class of pyrazoles. It is a colorless solid that is soluble in water and has a molecular weight of 209.29 g/mol. 5-ACBP is known for its antifungal and antiviral properties and has been extensively studied for its potential therapeutic applications.

科学的研究の応用

1. Crystal Structure and Hirshfeld Surface Analysis

- Application Summary: The compound “2-{[(E)-(3-cyclobutyl-1H-1,2,4-triazol-5-yl)imino]-methyl}phenol” was developed using a reaction of salicylaldehyde and 3-amino-5-cyclobutyl-1,2,4-triazole in ethanol under microwave irradiation . This compound is a Schiff base that exists in the phenol–imine tautomeric form and adopts an E configuration .

- Methods of Application: The synthesis was performed using an eco-friendly microwave-promoted method, which proved to be efficient in the synthesis of the compound in good yields and purity .

- Results: The three independent molecules in the asymmetric unit are not planar, the cyclobutyl and the phenol-imine rings are twisted to each other making a dihedral angle .

2. Synthesis of N-Heterocyclic Amine

- Application Summary: An efficient one-pot two-step synthesis of “3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine” was reported . This compound was synthesized by a solvent-free condensation/reduction reaction sequence starting from “3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine” and p-methoxybenzaldehyde .

- Methods of Application: The one-pot reductive amination proceeded by the formation in situ of the “N-(5-pyrazolyl)imine” as a key synthetic intermediate of other valuable pyrazole derivatives . This methodology is distinguished by its operational easiness, short reaction time, and the isolation and purification of the aldimine intermediate is not required .

- Results: The structure of the synthesized N-heterocyclic amine was fully characterized by FTIR-ATR, 1D and 2D NMR experiments, EIMS, and elemental analysis .

3. Organic and Medicinal Synthesis

- Application Summary: 5-Amino-pyrazoles have proven to be a class of fascinating and privileged organic tools for the construction of diverse heterocyclic or fused heterocyclic scaffolds . They are used as versatile synthetic building blocks in the synthesis of remarkable organic molecules with an emphasis on versatile functionalities .

- Methods of Application: Various approaches include conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .

- Results: These outstanding compounds synthesized via a wide variety of approaches are similar to the biologically active compounds, highlighted with diverse applications especially in the field of pharmaceutics and medicinal chemistry .

4. Biological Activities of Pyrazole Derivatives

- Application Summary: Pyrazole, a five-membered heterocycle containing two nitrogen atoms, is extensively found as a core framework in a huge library of heterocyclic compounds that envelops promising agro-chemical, fluorescent and biological potencies .

- Methods of Application: The review consists of two parts: an overview on the recent advances in synthetic approaches for the preparation of pyrazoles, including eco-friendly methodologies, heterogeneous catalytic systems, ligand-free systems, ultrasound and microwave-assisted reactions .

- Results: Pyrazoles have been found to have several potential applications, there is a rise in the significance of designing novel pyrazoles, disclosing innovative routes for synthesizing pyrazoles, examining different potencies of pyrazoles, and seeking for potential applications of pyrazoles .

5. Pseudo-Three-Component Condensation Reaction

- Application Summary: Bazgir and co-workers reported an efficient method for the pseudo-three-component condensation reaction of 1,3-diphenyl 5-amino-pyrazole with isatines to afford 3,3-bis-(5-amino-1H-pyrazol-4-yl)indolin-2-one derivatives .

- Methods of Application: The reaction was carried out in water with good yields catalyzed by p-toluenesulfonic acid (p-TSA) .

- Results: This method provided an efficient way to synthesize indolin-2-one derivatives .

6. Synthesis of Aromatic Monocyclic Heterocyclic Compound

- Application Summary: 5-Amino-3-(cyanomethyl)-1H-pyrazol-4-yl cyanide is a pi-excessive aromatic monocyclic heterocyclic compound having two N-atoms in a 5-membered 1,2-diazole ring .

- Methods of Application: There are three sites for electrophilic attack in pyrazole moiety which is in tautomeric equilibrium with the active methylene group and the amino group .

- Results: This compound is a potential building block for the synthesis of more complex heterocyclic compounds .

特性

IUPAC Name |

2-(5-amino-3-cyclobutylpyrazol-1-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O/c10-9-6-8(7-2-1-3-7)11-12(9)4-5-13/h6-7,13H,1-5,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOCDDEYMRJBHLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C2=NN(C(=C2)N)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(5-amino-3-cyclobutyl-1H-pyrazol-1-yl)ethan-1-ol | |

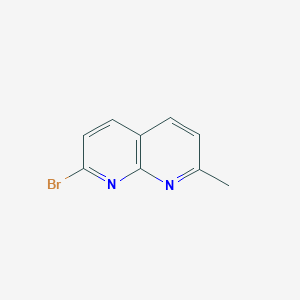

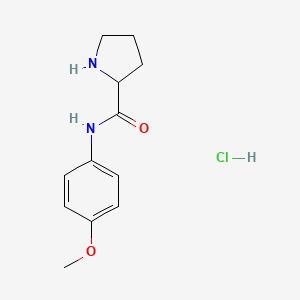

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{[(4-Fluorobenzyl)thio]methyl}-1,3-thiazol-2-amine](/img/structure/B1437995.png)

amine hydrochloride](/img/structure/B1437997.png)